Product packaging for 1-Phenanthryl hydrogen sulfate(Cat. No.:)

1-Phenanthryl hydrogen sulfate

Cat. No.: B1240999
M. Wt: 274.29 g/mol
InChI Key: KSLTXOSGWUKDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Overview of Aromatic Sulfates in Contemporary Chemical Research

Aromatic sulfates are a class of organic compounds characterized by a sulfate (B86663) group (–OSO₃H) directly attached to an aromatic ring system. In contemporary research, these molecules are of significant interest across various scientific disciplines. They are recognized as key intermediates in the metabolism and detoxification of polycyclic aromatic hydrocarbons (PAHs) in living organisms. wikipedia.orgfrontiersin.org In atmospheric science, aromatic organosulfates have been identified in ambient aerosols, where they are formed from anthropogenic volatile organic compounds and play a role in the formation of secondary organic aerosols (SOA). acs.orgnih.govresearchgate.net Furthermore, the sulfate group's ability to act as a leaving group and its influence on molecular solubility and reactivity make these compounds valuable in synthetic organic chemistry. spectrabase.com Modern biocatalytic strategies also explore the use of enzymes like arylsulfate sulfotransferases for the specific sulfation of aromatic alcohols under mild conditions. spectrabase.com

Historical Context and Evolution of Research on Phenanthryl Derivatives

Research into phenanthrene (B1679779) and its derivatives has a long history, dating back to early investigations into the components of coal tar. Foundational work in the 1930s established methods for the preparation of halogenated phenanthryl derivatives, which served as precursors for further chemical modification. tandfonline.com Over the decades, research evolved to explore the diverse functionalities of the phenanthrene nucleus. Studies have investigated the synthesis of phenanthrylalkanoic acids for their potential biological activities, the photochemistry of phenanthryl-substituted molecules, and the total synthesis of complex natural products like phenanthrene alkaloids. frontiersin.orgevitachem.comdocbrown.info The discovery that hydroxylated phenanthrene derivatives are metabolites of the parent PAH, phenanthrene, spurred interest in their sulfated and glucuronidated forms as biomarkers for human exposure to environmental pollutants. wikipedia.orgnih.gov

Rationale for In-depth Academic Inquiry into 1-Phenanthryl Hydrogen Sulfate

The specific academic interest in this compound stems from several key areas. As one of the primary sulfated metabolites of phenanthrene, its study is crucial for toxicology and environmental health monitoring, providing a more complete picture of PAH biotransformation. wikipedia.orgfrontiersin.org Understanding its chemical properties, such as stability and reactivity, is essential for developing accurate analytical methods to detect it in biological and environmental samples. frontiersin.org Furthermore, like other aromatic sulfates, this compound holds potential as a building block or intermediate in organic synthesis. Its unique electronic and steric properties, dictated by the placement of the sulfate group at the 1-position of the kinked phenanthrene core, could offer distinct reactivity compared to its other isomers (e.g., 2-, 3-, and 4-phenanthryl hydrogen sulfate), justifying a detailed investigation into its synthesis and chemical behavior.

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a focused and structured overview of this compound. The primary objective is to consolidate the available scientific information regarding its synthesis, spectroscopic characterization, and chemical properties. The scope is strictly limited to the compound itself, beginning with its synthesis from its precursor, 1-hydroxyphenanthrene (B23602), and its structural elucidation through spectroscopic techniques. It will then cover its key physicochemical properties, its chemical reactivity profile, and its potential utility in various fields. Finally, the article will outline the modern analytical methodologies suitable for its detection and quantification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O4S B1240999 1-Phenanthryl hydrogen sulfate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O4S

Molecular Weight

274.29 g/mol

IUPAC Name

phenanthren-1-yl hydrogen sulfate

InChI

InChI=1S/C14H10O4S/c15-19(16,17)18-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,(H,15,16,17)

InChI Key

KSLTXOSGWUKDQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OS(=O)(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 1 Phenanthryl Hydrogen Sulfate

Contemporary Synthetic Routes to 1-Phenanthryl Hydrogen Sulfate (B86663)

The synthesis of 1-phenanthryl hydrogen sulfate, a significant compound in organic chemistry, has evolved with the advent of modern synthetic techniques. These methods focus on improving yield, selectivity, and environmental compatibility.

Optimization of Sulfation Reactions: Substrate Scope and Regioselectivity

The direct sulfation of 1-phenanthrol is a primary route to this compound. The reaction typically involves the use of a sulfating agent, such as sulfur trioxide complexes or chlorosulfonic acid, to introduce the sulfate group onto the hydroxyl moiety of 1-phenanthrol. bham.ac.uk The choice of sulfating agent and reaction conditions is crucial for achieving high yields and preventing side reactions, such as sulfonation of the aromatic ring. mdpi.com

Recent advancements have focused on optimizing these conditions to enhance regioselectivity, ensuring the sulfation occurs specifically at the 1-position of the phenanthrene (B1679779) ring. This is particularly important when dealing with substituted phenanthrols where multiple isomers could be formed. The use of protecting groups and specific catalysts can direct the sulfation to the desired hydroxyl group.

A notable development is the decarboxylative sulfation of carboxylic acids using persulfates. nih.govresearchgate.netrsc.org This radical process offers an alternative to traditional O-sulfonation, which is limited to hydroxyl-containing compounds. nih.govresearchgate.netrsc.org In this method, persulfates act as both an oxidant to generate a carbon-centered radical from a carboxylic acid and as a sulfate source. nih.govresearchgate.netrsc.org While not a direct synthesis of this compound from 1-phenanthrol, this strategy could potentially be adapted for the synthesis of phenanthryl sulfates from corresponding carboxylic acid precursors. The substrate scope of this reaction is broad, tolerating various functional groups. researchgate.netrsc.org

Table 1: Comparison of Sulfation Agents for Phenolic Compounds

Sulfating Agent Typical Substrates Advantages Disadvantages
Sulfur trioxide-amine complexes (e.g., SO3·Py, SO3·DMF, SO3·NMe3) Alcohols, phenols, carbohydrates, steroids Mild reaction conditions, high yields Potential for side reactions like cleavage of glycosidic bonds in carbohydrates bham.ac.uk
Chlorosulfonic acid (ClSO3H) Phenols, benzyl (B1604629) alcohols, anilines Readily available and reactive Can lead to a mixture of sulfated and sulfonated products bham.ac.ukmdpi.com
Persulfates ((NH4)2S2O8, K2S2O8) Carboxylic acids Enables decarboxylative sulfation, broad substrate scope nih.govresearchgate.netrsc.org Requires a catalyst (e.g., AgNO2) and specific ligands nih.govresearchgate.netrsc.org

Novel Catalytic Systems in Phenanthryl Sulfation

The development of novel catalytic systems has significantly improved the efficiency and selectivity of sulfation reactions. For instance, diarylborinic acids have been used as catalysts for the site-selective sulfation of pyranoside scaffolds, which could be applicable to the regioselective sulfation of polyhydroxylated phenanthrenes. bham.ac.uk

In the context of decarboxylative sulfation, silver catalysts, such as silver nitrite (B80452) (AgNO2), in combination with phenanthroline-based ligands, have proven effective. nih.govresearchgate.netrsc.org The ligand plays a crucial role in the reaction's success, with bipyridine-type ligands showing a detrimental effect. nih.govrsc.org The use of sulfated metal oxides, such as sulfated zirconia, as solid acid catalysts is another area of active research. mdpi.comscirp.orgsemanticscholar.org These materials possess strong acid sites that can catalyze various organic transformations, and their application in phenanthryl sulfation could offer advantages in terms of catalyst recovery and reuse. mdpi.comscirp.orgsemanticscholar.org

Application of Green Chemistry Principles in Synthetic Strategies

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of this compound and related compounds. researchgate.netrsc.orgdigitallibrary.co.in This includes the use of less hazardous reagents and solvents, as well as the development of catalytic processes that minimize waste. semanticscholar.org

One approach is the use of solvent-free reaction conditions, which can lead to shorter reaction times and higher yields. researchgate.net Another is the application of aqueous micellar systems, which can promote reactions and allow for easy separation of products. rsc.org The development of electrochemical methods for the synthesis and recycling of reagents, such as periodate, also aligns with green chemistry principles by offering a more sustainable and cost-effective approach. acs.org Furthermore, chemoenzymatic methods, which utilize enzymes like sulfotransferases, present a green alternative to traditional chemical synthesis for producing sulfated molecules. mdpi.comfrontiersin.org However, the industrial application of sulfotransferases can be limited by the high cost and instability of the necessary cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). frontiersin.org

Functionalization and Derivatization Strategies for Phenanthryl Sulfates

The functionalization and derivatization of this compound open up possibilities for creating a diverse range of molecules with tailored properties for various applications.

Stereoselective and Regioselective Chemical Modifications

Achieving stereoselective and regioselective modifications of the phenanthrene core is essential for synthesizing specific isomers with desired biological or material properties. For instance, the synthesis of chiral phenanthryl-based ligands, such as (R)-3,3'-bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate (B84403), demonstrates the ability to introduce chirality into phenanthrene-containing molecules. orgsyn.org Such modifications often involve multi-step syntheses with careful control of reaction conditions and the use of chiral auxiliaries or catalysts.

Synthesis of Conjugates and Mechanistic Probes

This compound and its derivatives can be conjugated to other molecules to create probes for studying biological processes or to develop new materials. For example, phenanthrene-containing nucleosides have been synthesized and incorporated into DNA to serve as fluorescent probes. nih.gov The synthesis of these conjugates often involves coupling the phenanthryl moiety to another molecule via a linker.

Furthermore, derivatized phenanthryl sulfates can act as mechanistic probes to investigate enzyme activity. The synthesis of such probes requires precise chemical modifications to introduce reporter groups or reactive functionalities without significantly altering the molecule's ability to interact with its target.

Mechanistic Investigations of Reactivity and Transformation Pathways of 1 Phenanthryl Hydrogen Sulfate

Fundamental Reaction Mechanisms of the Sulfate (B86663) Moiety

The reactivity of 1-phenanthryl hydrogen sulfate is largely dictated by the sulfate group, an ester of sulfuric acid. Its reactions are characterized by cleavage of the sulfur-oxygen bond, participation in nucleophilic and electrophilic interactions, and potential involvement in redox processes.

Hydrolytic Cleavage Mechanisms: Enzymatic versus Non-Enzymatic Pathways

The hydrolysis of the aryl sulfate ester bond in this compound is a critical transformation pathway that can proceed through both non-enzymatic and enzymatic routes. These pathways differ significantly in their mechanisms and catalytic efficiency.

Non-Enzymatic Hydrolysis

In the absence of enzymes, the hydrolysis of aryl sulfate monoanions, such as this compound, generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. acs.orgnih.gov This reaction involves the attack of a nucleophile, typically water or a hydroxide (B78521) ion, on the electrophilic sulfur center, leading to the cleavage of the S-O bond and the release of the phenanthrolate leaving group. The reaction is subject to acid or base catalysis. evitachem.com

The rate of non-enzymatic hydrolysis is influenced by the stability of the leaving group. For a series of aryl sulfates, the reaction rate correlates with the pKa of the corresponding phenol (B47542), as described by the Brønsted-type relationship. Uncatalyzed hydrolysis exhibits a significant dependence on the leaving group's stability, with a reported Brønsted coefficient (βLG) of -1.81. nih.govusu.edu This large negative value indicates substantial negative charge development on the phenolate (B1203915) oxygen in the transition state, highlighting the sensitivity of the reaction to the electronic properties of the phenanthryl group.

Enzymatic Hydrolysis

In biological systems, the hydrolysis of aryl sulfates is efficiently catalyzed by a class of enzymes known as arylsulfatases (EC 3.1.6.1). scirp.org These enzymes are found across a wide range of organisms and play a crucial role in the metabolism of sulfated compounds. scirp.orgacs.org

Type I arylsulfatases, such as the well-studied enzyme from Pseudomonas aeruginosa (PAS), employ a unique catalytic mechanism involving a post-translationally modified active site residue, Cα-formylglycine (FGly). acs.orgnih.govacs.org The catalytic cycle involves several key steps:

Nucleophilic Attack: The hydrated form of the FGly aldehyde acts as the nucleophile, attacking the sulfur atom of the bound this compound. usu.edunih.gov

Formation of a Covalent Intermediate: This attack leads to the cleavage of the S-O bond and the formation of a covalent sulfated-enzyme intermediate (FGly-O-SO3-), releasing the phenolate. acs.orgusu.edu

Enzyme Regeneration: The sulfated FGly intermediate is then hydrolyzed. Theoretical studies suggest this occurs through an E2-like elimination mechanism to release inorganic sulfate (HSO4-), regenerating the FGly aldehyde for the next catalytic cycle. acs.orgnih.gov

Enzymatic catalysis dramatically accelerates the rate of hydrolysis compared to the non-enzymatic pathway. A key feature of arylsulfatase catalysis is the stabilization of the leaving group and the transition state by active site residues. usu.edu This is reflected in a much smaller Brønsted coefficient (βLG = -0.86 ± 0.23 for PAS) compared to the uncatalyzed reaction. nih.govusu.edu This indicates that the enzyme active site significantly mitigates the buildup of negative charge on the leaving phenolate group during the transition state. usu.edu

Table 1: Comparison of Hydrolysis Mechanisms for Aryl Sulfates

FeatureNon-Enzymatic PathwayEnzymatic Pathway (Type I Arylsulfatase)
Mechanism SN2 at sulfur acs.orgnih.govDouble displacement with covalent intermediate usu.eduacs.org
Nucleophile Water / Hydroxide ionHydrated Cα-formylglycine (FGly) residue acs.orgnih.gov
Key Intermediate Pentacoordinate sulfur transition stateCovalent sulfated-enzyme (FGly-O-SO3-) nih.govusu.edu
Leaving Group Sensitivity (βLG) -1.81 nih.govusu.edu-0.86 nih.govusu.edu
Catalysis Acid/Base catalysis evitachem.comEnzyme active site residues (e.g., K375, H211 in PAS) usu.edu

Nucleophilic and Electrophilic Reactions Involving Aryl Sulfates

The sulfate moiety of this compound endows the molecule with distinct electrophilic character, making it susceptible to nucleophilic reactions. evitachem.com

Electrophilic Nature of the Sulfur Center

The sulfur atom in the sulfate group is bonded to four highly electronegative oxygen atoms, resulting in a significant partial positive charge. This makes the sulfur atom an electrophilic center, prone to attack by nucleophiles (electron-pair donors). evitachem.com Nucleophilic substitution reactions can occur where the phenanthrolate group acts as the leaving group. evitachem.comsolubilityofthings.comibchem.com

The general scheme for such a reaction is: Nu:- + Phenanthryl-O-SO3H → Nu-SO3H + Phenanthryl-O:-

Common nucleophiles that can react with halogenoalkanes, and by analogy could potentially react with aryl sulfates, include the hydroxide ion (OH-), the cyanide ion (CN-), and ammonia (B1221849) (NH3). ibchem.comscience-revision.co.uk The success of these reactions depends on the strength of the nucleophile and the stability of the phenolate as a leaving group. solubilityofthings.com

This compound in Electrophilic Reactions

While the primary reactivity of the sulfate group is electrophilic at the sulfur atom, the aromatic phenanthrene (B1679779) ring can participate in electrophilic substitution reactions. However, the sulfate group (-OSO3H) is a strongly deactivating, meta-directing group for electrophilic aromatic substitution, similar to the sulfonic acid group (-SO3H). This deactivating nature makes electrophilic attack on the phenanthrene ring less favorable than in unsubstituted phenanthrene. The synthesis of the compound itself often involves the electrophilic attack of sulfuric acid on phenanthrene. evitachem.com

Redox Chemistry and Electron Transfer Processes

The redox chemistry of phenanthrene derivatives, such as 9,10-phenanthraquinone (PQ), provides insight into the potential pathways for the phenanthryl moiety. PQ undergoes redox cycling, involving one- and two-electron reduction steps. researchgate.net The two-electron reduction product is the hydroquinone, 9,10-dihydroxyphenanthrene, which is often unstable and can be re-oxidized, generating reactive oxygen species (ROS). researchgate.net

The reduction potential of the phenanthrene system can be fine-tuned by the nature and position of substituents. acs.orgresearchgate.net The electron-withdrawing nature of the sulfate group would be expected to make the reduction of the phenanthrene ring more facile (i.e., occur at a less negative potential) compared to unsubstituted phenanthrene.

Electron transfer can be initiated through various means, including electrochemically or photochemically. acs.org Photochemical approaches can generate excited states that are both potent oxidants and reductants, capable of participating in proton-coupled electron transfer (PCET) reactions. acs.org In such processes, the transfer of an electron and a proton can occur, formally adding or removing a hydrogen atom (H•) from the molecule. acs.org While specific studies on this compound are limited, it is plausible that its phenanthrene ring system could engage in electron transfer, with the sulfate group modulating the thermodynamic and kinetic parameters of the process.

Photochemical and Radiolytic Transformations of Phenanthryl Sulfates

Exposure to light or high-energy radiation can induce significant chemical transformations in this compound, involving either the phenanthryl chromophore or the sulfate group.

Photochemical Transformations

The photochemistry of phenanthrene derivatives is rich and has been extensively studied. The phenanthryl moiety is the primary chromophore, absorbing UV light to reach an excited state. From this excited state, various reactions can occur. For example, studies on 3-methyl-3-(9-phenanthryl)-1-butene have shown that direct or sensitized irradiation leads to di-π-methane rearrangements, yielding cyclopropane (B1198618) and isomeric butene products. acs.org These transformations proceed through triplet excited states, and their efficiencies have been quantified. acs.org

Another common photochemical reaction for phenanthryl compounds is photocyclization. N-acetyl-α-dehydro(9-phenanthryl)alanine derivatives, for instance, undergo selective cyclization reactions upon irradiation to produce dibenzo[f,h]isoquinoline derivatives. solubilityofthings.com The efficiency of these reactions can be highly dependent on the substituents attached to the phenanthryl system. solubilityofthings.com While the sulfate group itself is not typically considered a primary chromophore in the same way as the phenanthrene ring, its electronic influence could affect the energy of the excited states and the quantum yields of these photochemical pathways.

Table 2: Photochemical Rearrangement Data for a Model Phenanthryl Compound*

ProcessQuantum Yield (Φ)Rate Constant (k)Reference
Direct Irradiation Rearrangement (1ΦR) 0.043'kr = 250 s-1 acs.org
Sensitized Irradiation Rearrangement (3ΦR) 0.5353kd(tot) = 5.8 x 103 s-1 acs.org
Intersystem Crossing Efficiency (Φisc) 0.86N/A acs.org

*Data from the photolysis of 3-methyl-3-(9-phenanthryl)-1-butene, serving as an illustrative example of phenanthryl group reactivity. acs.org

Radiolytic Transformations

Radiolysis involves the chemical decomposition of a substance by high-energy radiation. In aqueous solutions, the radiolysis of water produces highly reactive species, including hydrated electrons (e-aq), hydrogen atoms (H•), and hydroxyl radicals (•OH). These species can react with solutes like this compound.

A key species that can be formed is the sulfate radical anion (SO4•-), which can be generated from sulfate or persulfate ions via reaction with e-aq or •OH, or by direct photolysis. nist.gov The sulfate radical is a powerful one-electron oxidant with a characteristic optical absorption maximum at 450 nm. nist.gov It readily reacts with aromatic compounds, and rate constants for these reactions have been compiled. nist.gov

Studies on the radiolysis of related compounds like anthraquinone-2-sodium sulfonate show that the primary products are hydroxylated derivatives, formed from the attack of •OH radicals on the aromatic ring system. rsc.org It is therefore expected that the radiolysis of aqueous this compound would lead to the formation of hydroxylated phenanthryl derivatives and potentially involve reactions of the sulfate radical. The presence of the sulfate group can influence the reaction pathways and product distributions compared to unsubstituted phenanthrene. rsc.org

Thermal Decomposition Pathways and Kinetic Studies

The thermal stability and decomposition of this compound can be investigated using thermoanalytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). torontech.comteilar.gr These methods measure the change in mass and heat flow as a function of temperature, providing information on decomposition temperatures, reaction enthalpies, and kinetic parameters. torontech.comscirp.org

While specific data for this compound is not available, studies on analogous aryl sulfates provide a model for its expected behavior. The thermal decomposition of m-ditoluidinium sulfate, an arylammonium sulfate, was found to proceed via a proton-transfer primary step, yielding 2-methylsulfanilic acid. rsc.org This suggests that the decomposition of this compound might involve intramolecular rearrangement or sulfonation of the phenanthrene ring at elevated temperatures.

The kinetics of thermal decomposition are often complex and can be modeled using various mathematical equations. researchgate.neteurjchem.com For the decomposition of m-ditoluidinium sulfate, isothermal TGA data were best described by the Contracting Cube kinetic model. rsc.org The analysis yielded an activation energy (Ea), which represents the energy barrier for the decomposition reaction.

Table 3: Kinetic Parameters for the Thermal Decomposition of m-Ditoluidinium Sulfate*

ParameterValueMethod
Activation Energy (Ea) 31 ± 1 kcal mol–1Isothermal TGA
Best-Fit Kinetic Model Contracting Cube EquationAvrami-Erofeev, Contracting Area/Cube, Ginstling-Brounshtein models tested
Primary Step Proton-transferProduct Analysis

*Data for m-ditoluidinium sulfate serves as an illustrative example for the thermal decomposition of an aryl sulfate. rsc.org

The decomposition process for a compound like this compound would likely occur in multiple stages, beginning with the loss of any water of hydration, followed by the decomposition of the sulfate moiety and the aromatic ring at higher temperatures. teilar.grresearchgate.net The presence of the sulfate group can lower the initial decomposition temperature compared to the parent phenol. teilar.gr

Theoretical and Computational Chemistry Approaches for 1 Phenanthryl Hydrogen Sulfate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. Methods like Density Functional Theory (DFT) are employed to model the behavior of electrons within the molecule. mdpi.com

The electronic behavior of 1-phenanthryl hydrogen sulfate (B86663) is dictated by its molecular orbitals, which are mathematical functions describing the location and wave-like behavior of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the primary orbitals involved in chemical reactions. In 1-phenanthryl hydrogen sulfate, the HOMO is typically localized on the electron-rich phenanthrene (B1679779) ring, while the LUMO may be associated with the sulfate group.

The distribution of electron density reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The sulfate group, being highly electronegative, withdraws electron density from the phenanthrene ring, creating a dipole moment and influencing the molecule's reactivity. drugbank.com This charge separation is a key characteristic of its electronic structure.

Charge transfer characteristics describe the ability of the molecule to donate or accept electrons. The presence of both the aromatic phenanthrene system and the sulfate group allows for complex charge transfer interactions, which are crucial in its chemical and biological activities. drugbank.com

PropertyDescription
Molecular Formula C₁₄H₁₀O₄S nih.govevitachem.com
Molecular Weight 274.29 g/mol nih.govevitachem.com
IUPAC Name phenanthren-1-yl hydrogen sulfate

This table displays basic chemical data for this compound.

Quantum chemical calculations can predict various spectroscopic properties. The vibrational frequencies, which correspond to the stretching and bending of chemical bonds, can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nist.govresearchgate.netdavuniversity.org For this compound, characteristic vibrational bands for the S=O and C-S bonds in the sulfate group, as well as the C=C stretching modes of the aromatic phenanthrene ring, are expected.

Electronic transitions, which involve the excitation of electrons from lower to higher energy orbitals, can also be predicted. These transitions are observed in ultraviolet-visible (UV-Vis) spectroscopy. The calculations can help assign the observed absorption bands to specific electronic transitions within the molecule, providing a deeper understanding of its photochemistry. cdnsciencepub.com

Spectroscopic DataPredicted/Observed Regions
IR S=O stretching 1050-1250 cm⁻¹
IR C-S vibrations 600-800 cm⁻¹
Aromatic C=C stretching 1400-1650 cm⁻¹ davuniversity.org

This table summarizes key predicted vibrational frequencies for this compound.

Molecular Orbitals, Electron Density Distributions, and Charge Transfer Characteristics

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. mdpi.com This involves mapping the potential energy surface of the reaction to identify the most likely pathway.

A key aspect of studying reaction mechanisms is the identification of the transition state, which is the highest energy point along the reaction coordinate. nih.govresearchgate.net Computational methods can be used to calculate the geometry and energy of the transition state. The energy difference between the reactants and the transition state is the activation barrier, which determines the rate of the reaction. nih.govmatlantis.com For reactions involving this compound, such as hydrolysis, computational analysis can reveal the precise structural changes that occur during the reaction and the energy required for it to proceed.

The solvent in which a reaction takes place can have a significant impact on its rate and outcome. rsc.orgnumberanalytics.comnumberanalytics.com Computational models can incorporate the effects of the solvent, either explicitly by including individual solvent molecules or implicitly by treating the solvent as a continuous medium. rsc.org These calculations can show how the solvent stabilizes or destabilizes the reactants, products, and transition state, thereby influencing the reaction's thermodynamics and kinetics. numberanalytics.com For a polar molecule like this compound, solvent effects are expected to be particularly important.

Transition State Analysis and Activation Barrier Determination

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. plos.orgrsc.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of the particles over time. This allows for the investigation of dynamic processes such as conformational changes, diffusion, and interactions with other molecules. For this compound, MD simulations could be used to study its interactions with biological macromolecules, such as enzymes, or its behavior in different solvent environments.

Conformational Analysis and Dynamics of Phenanthryl Sulfate

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-O-S linkage. Theoretical methods, such as molecular mechanics and quantum chemical calculations, are essential to explore the potential energy surface of the molecule. A conformational search can identify various low-energy structures, or conformers. verachem.comconflex.net For this compound, the key variable is the dihedral angle between the phenanthrene ring and the sulfate group.

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of such molecules in solution. researchgate.netacs.org By simulating the movement of the molecule over time, researchers can observe transitions between different conformational states. nih.gov An MD simulation would typically place the this compound molecule in a solvent box (e.g., water) and calculate the forces between atoms to model its movement. mdpi.com This allows for the study of the flexibility of the polycyclic aromatic hydrocarbon (PAH) backbone and the dynamics of the sulfate group's interactions with its environment. researchgate.net Analysis of the simulation trajectory can reveal the most populated conformational states, the timescale of conformational changes, and the influence of the solvent on the molecule's structure.

Table 1: Hypothetical Conformational Energy Profile of this compound This interactive table presents a hypothetical set of results from a conformational analysis, illustrating how different spatial arrangements of the sulfate group relative to the phenanthrene ring would correspond to different potential energies. The most stable conformer would exhibit the lowest relative energy.

Conformer IDDihedral Angle (C2-C1-O-S)Relative Energy (kcal/mol)Population (%)
PHS-1A0° (syn-periplanar)2.55
PHS-1B90°0.070
PHS-1C180° (anti-periplanar)1.825

Note: This data is illustrative and represents typical outputs from a computational conformational search. Actual values would require specific calculations using methods like Density Functional Theory (DFT).

Theoretical Modeling of Ligand-Receptor Interactions

Theoretical modeling is a cornerstone for predicting how a molecule like this compound might interact with biological receptors. google.com Molecular docking is a primary computational technique used to predict the preferred binding mode and affinity of a ligand to a target protein. academie-sciences.frepa.gov This method computationally "places" the ligand into the binding site of a receptor in various orientations and conformations, calculating a score to estimate the strength of the interaction. researchgate.net

For this compound, a likely class of target receptors includes sulfotransferases (SULTs), which are enzymes involved in the metabolism of similar compounds. Docking studies could also explore interactions with other proteins where polycyclic aromatic hydrocarbons are known to bind, such as the Aryl Hydrocarbon Receptor (AHR). acs.org The results of these simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the phenanthrene ring and aromatic amino acid residues in the receptor's binding site. researchgate.netnih.gov

Following initial docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. ub.ac.idimrpress.com These simulations provide a more dynamic picture, showing how the protein and ligand adjust to each other and revealing the stability of the key interactions identified in the docking pose. elifesciences.org

Table 2: Illustrative Molecular Docking Results for this compound with a Target Receptor This table provides a hypothetical summary of results from a molecular docking simulation, a method used to predict how a molecule binds to a protein target. The binding energy indicates the strength of the interaction, while the listed interactions are crucial for stabilizing the complex.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
Sulfotransferase 1A1-8.5LYS 48, HIS 108, PHE 14Hydrogen Bond, π-π Stacking
Aryl Hydrocarbon Receptor-9.2TRP 320, PHE 289, GLN 377π-π Stacking, Hydrophobic

Note: This data is for illustrative purposes. Specific binding energies and interacting residues are dependent on the exact structure of the receptor and the docking software used.

Structure-Reactivity Relationship Studies (Purely Theoretical)

Purely theoretical structure-reactivity relationship studies aim to understand how a molecule's chemical behavior is governed by its electronic structure. researchgate.net For this compound, methods based on Density Functional Theory (DFT) are commonly used to calculate a variety of molecular properties and reactivity descriptors. acgpubs.orgarxiv.org

One of the most important tools is the analysis of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. acgpubs.org

Another key aspect is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. acgpubs.org By calculating these properties, researchers can predict the most likely sites for metabolic reactions or other chemical transformations without conducting laboratory experiments. researchgate.net

Table 3: Theoretical Reactivity Descriptors for this compound This interactive table showcases hypothetical values for key electronic properties calculated using quantum chemistry methods. These descriptors help predict the chemical reactivity and stability of the molecule.

DescriptorCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment5.8 DMeasures overall polarity of the molecule

Note: These values are representative examples derived from DFT calculations on similar aromatic compounds. Actual values would require specific, high-level theoretical computations.

Analytical Methodologies

Chromatographic Techniques

Liquid chromatography is the primary technique for the separation of 1-phenanthryl hydrogen sulfate from its isomers and other metabolites.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is the standard method. The mobile phase typically consists of a gradient of an aqueous buffer (often containing a small amount of acid like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govd-nb.info

Sample Preparation: Prior to analysis, samples often require preparation to isolate the analyte and remove interferences. For biological fluids, this may involve an enzymatic hydrolysis step (using enzymes like sulfatase) to convert the sulfate back to 1-hydroxyphenanthrene (B23602), which is then extracted. nih.govd-nb.info Alternatively, solid-phase extraction (SPE) with C18 or mixed-mode cartridges can be used to directly extract the polar sulfate conjugate from the aqueous matrix. nih.gov

Solid-State NMR for Crystalline Forms

Spectroscopic Quantification

Mass spectrometry coupled with liquid chromatography is the gold standard for selective and sensitive quantification.

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) provides excellent specificity and low detection limits. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific transition from the precursor ion (e.g., [M-H]⁻) to a characteristic fragment ion is monitored. This technique minimizes background noise and allows for accurate quantification even in complex samples. nih.govd-nb.info

Isotope Dilution: For the most accurate quantification, isotope dilution is the preferred method. This involves spiking the sample with a stable isotope-labeled internal standard (e.g., ¹³C- or ³⁴S-labeled this compound) prior to sample preparation. The ratio of the analyte to the internal standard is measured, correcting for any losses during extraction and ionization suppression effects. nih.gov

Biochemical Interactions and Molecular Mechanisms of 1 Phenanthryl Hydrogen Sulfate in Vitro/mechanistic Focus

Enzymatic Hydrolysis by Sulfatases: Molecular Recognition and Catalytic Mechanisms

Sulfatases are a class of enzymes responsible for the hydrolysis of sulfate (B86663) esters, playing a crucial role in various biological processes. scirp.orgresearchgate.net The interaction between sulfatases and their substrates, such as 1-phenanthryl hydrogen sulfate, is governed by principles of molecular recognition and specific catalytic mechanisms.

Substrate Specificity of Purified Sulfatase Enzymes

The specificity of sulfatases for their substrates is a key determinant of their biological function. Arylsulfatases (EC 3.1.6.1), found in a wide array of organisms from bacteria to mammals, catalyze the hydrolysis of aryl sulfate esters to yield an aryl compound and inorganic sulfate. scirp.orgnih.gov These enzymes are not a single entity but rather a family with varying substrate preferences. mdpi.com

The substrate specificity of arylsulfatases is influenced by the nature of the aromatic ring and the position of the sulfate group. diva-portal.org While direct studies on the specificity of purified sulfatases for this compound are not extensively detailed in the available literature, inferences can be drawn from their activity on related compounds. For instance, arylsulfatases from various sources have been shown to hydrolyze a range of phenolic sulfates. sigmaaldrich.com The enzyme from Helix pomatia, for example, hydrolyzes sulfate esters of many phenols. sigmaaldrich.com Research on arylsulfatase from Aerobacter aerogenes demonstrated its high affinity for p-nitrophenyl sulfate (pNPS), a common substrate for assaying arylsulfatase activity. scirp.org

The structural characteristics of the substrate play a significant role in enzyme binding and catalysis. The phenanthrene (B1679779) backbone of this compound, a tricyclic aromatic hydrocarbon, presents a distinct steric and electronic profile compared to simpler monocyclic phenols. This structural complexity likely influences its recognition and processing by the active site of sulfatase enzymes. Studies on sulfatases from various organisms have highlighted that the active site is often located within unstructured loops, suggesting that these flexible regions may adapt to accommodate a variety of substrates, which could include polycyclic aromatic sulfates. mdpi.com However, steric hindrance from the bulky phenanthrene group might affect the binding affinity and catalytic efficiency compared to smaller substrates. diva-portal.org

Kinetic Characterization of Enzyme-Substrate Interactions

The kinetics of enzyme-catalyzed reactions provide quantitative insights into the efficiency and mechanism of catalysis. For sulfatases, kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) describe the affinity of the enzyme for its substrate and the turnover rate, respectively. scirp.org

The hydrolysis of sulfate esters by type I sulfatases, which includes arylsulfatases, is proposed to proceed via a sulfated formylglycine (FGly) intermediate within the enzyme's active site. nih.gov The reaction mechanism involves a nucleophilic attack on the sulfur atom of the sulfate ester, leading to S-O bond cleavage. nih.gov Theoretical and experimental studies on aryl sulfates suggest an SN2-like mechanism at the sulfur atom. nih.gov The efficiency of this reaction is influenced by the leaving group potential of the phenanthryl moiety.

Sulfotransferase-Mediated Conjugation: Enzymatic Pathways and Specificity

Sulfotransferases (SULTs) are a superfamily of phase II detoxification enzymes that catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a substrate molecule. nih.govtandfonline.com This conjugation reaction generally increases the water solubility of the substrate, facilitating its excretion. nih.gov

Molecular Details of Sulfotransferase Activity with Phenanthrene Derivatives

The formation of this compound in biological systems is a result of the sulfotransferase-mediated conjugation of 1-hydroxyphenanthrene (B23602). This biotransformation is a key step in the metabolism of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). asm.org

Several human sulfotransferase isoforms, notably SULT1A1 and SULT1A3, have demonstrated an affinity for phenanthrene derivatives. These enzymes are known to sulfate a wide variety of phenolic compounds. The catalytic mechanism of SULTs involves an in-line attack of the nucleophilic hydroxyl group of the substrate on the sulfur atom of PAPS. nih.gov The active site of the enzyme plays a crucial role in orienting both the substrate and the PAPS cofactor to facilitate this transfer.

Studies with the white rot fungus Pleurotus ostreatus have identified aryl sulfotransferase activity in both microsomal and cytosolic fractions, with activities of 2.14 and 0.66 nmol min-1 mg of protein-1, respectively, using 1-naphthol (B170400) as a substrate. asm.org While these experiments did not directly use phenanthrene derivatives, they demonstrate the presence of enzymes capable of sulfating aromatic hydroxyl groups in organisms that metabolize PAHs. In bivalves exposed to phenanthrene, an upregulation of SULT1B1-like gene expression has been observed, suggesting an enhanced capacity for sulfation in response to phenanthrene exposure. unesp.br

Interactions with Biological Macromolecules (e.g., Proteins, DNA) in vitro

Beyond enzymatic transformations, this compound, due to its chemical nature, has the potential to interact non-covalently with other biological macromolecules like proteins and DNA. These interactions are primarily governed by electrostatic forces, hydrogen bonding, and hydrophobic interactions.

Binding Affinity and Stoichiometry Studies with Purified Targets

The interaction of small molecules with proteins and DNA is a critical aspect of their biological activity. The negatively charged sulfate group and the hydrophobic phenanthrene ring of this compound are key features that would dictate its binding to macromolecules.

Protein Interactions: The binding of sulfated molecules to proteins is a well-established phenomenon. For instance, the interaction between heparin/heparan sulfate and various proteins is primarily driven by electrostatic interactions between the negatively charged sulfate groups and positively charged amino acid residues (like lysine (B10760008) and arginine) on the protein surface. nih.gov It is plausible that this compound could interact with proteins in a similar manner, with the sulfate group forming salt bridges with basic residues. The phenanthrene moiety could further contribute to binding through hydrophobic interactions with nonpolar pockets on the protein surface. ku.edu Studies on the binding of other small molecules to plasma proteins like human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP) have shown that both electrostatic and hydrophobic forces play a role. mdpi.com

DNA Interactions: The phenanthrene ring system is a classic DNA intercalating motif. nih.gov Many phenanthrene-containing compounds have been shown to insert themselves between the base pairs of the DNA double helix. nih.gov This intercalation is stabilized by π-π stacking interactions between the aromatic system of the phenanthrene and the DNA bases. Additionally, the sulfate group could interact with the phosphate (B84403) backbone of DNA or with associated cations. researchgate.netmdpi.com The binding affinity of such compounds to DNA can be substantial, with binding constants (Kb) in the range of 105 to 106 M-1 being reported for some phenanthroline-based metal complexes. nih.gov These interactions can induce conformational changes in the DNA structure. nih.gov While direct binding studies of this compound with DNA are not explicitly reported, the structural similarities to known DNA intercalators suggest a potential for such interactions.

Interactive Data Tables

Below are interactive tables summarizing key enzymatic activities related to phenanthrene derivatives.

Conformational Changes Induced by Molecular Binding

The binding of a ligand to a biological macromolecule, such as a protein, can induce significant conformational changes in both the ligand and the macromolecule. These changes are crucial for the biological activity and the downstream signaling pathways. While direct in vitro studies detailing the specific conformational changes of a binding partner upon interaction with this compound are not extensively documented in publicly available research, insights can be drawn from studies on related phenanthrene derivatives and sulfate-binding proteins.

Conformational analyses of various phenanthrene derivatives have been performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. nih.govresearchgate.net These studies reveal that the phenanthrene ring system, while generally rigid, possesses a degree of flexibility that can be influenced by the nature and position of its substituents. For instance, the introduction of bulky substituents can lead to steric hindrance, potentially causing torsion or bending of the aromatic rings to achieve a more stable energetic conformation. ru.nl The sulfate group of this compound, with its tetrahedral geometry and negative charge, would be expected to significantly influence the molecule's orientation upon binding and could induce localized conformational adjustments in the binding pocket of a target protein.

Studies on sulfate-binding proteins provide a model for understanding the potential interactions of the sulfate moiety of this compound. In the crystal structure of the sulfate-binding protein from Salmonella typhimurium, the sulfate dianion is completely enclosed within a binding pocket and is stabilized primarily by a network of hydrogen bonds with the main-chain peptide NH groups. rcsb.org Additionally, the proximity of the N-termini of several α-helices contributes to a favorable electrostatic environment for binding the negatively charged sulfate ion. rcsb.org This suggests that the binding of this compound to a protein target would likely involve similar electrostatic and hydrogen-bonding interactions, which are known to be key drivers of protein conformational changes. The precise nature and extent of these changes would, of course, be specific to the particular protein partner.

The binding process itself can be conceptualized through two primary models: "induced fit" and "conformational selection". In the induced-fit model, the initial binding of the ligand is followed by a conformational change in the protein. In contrast, the conformational selection model posits that a protein exists in an equilibrium of different conformations, and the ligand preferentially binds to and stabilizes a specific pre-existing conformation. It is plausible that the interaction of this compound with a biological target could involve elements of both mechanisms.

Interaction Type Description Potential Relevance to this compound Binding
Hydrogen Bonding Interaction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.The sulfate group's oxygen atoms and the hydroxyl group are prime candidates for forming hydrogen bonds with amino acid residues in a protein's binding site. rcsb.org
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.The negatively charged sulfate group would favorably interact with positively charged residues (e.g., arginine, lysine) or the positive end of a helix dipole in a binding pocket. rcsb.org
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.The aromatic phenanthrene backbone can engage in van der Waals interactions with nonpolar amino acid residues.
Steric Effects The influence of the spatial arrangement of atoms on the rate and outcome of a reaction or interaction.The size and shape of the phenanthrene ring system and its sulfate group will dictate the complementarity with a binding site and influence the final bound conformation. ru.nl

Cellular Uptake and Intracellular Localization Mechanisms (In Vitro Studies)

The entry of xenobiotics and their metabolites into cells is a critical determinant of their biological effects. While direct in vitro studies on the cellular uptake and intracellular localization of this compound are limited, research on its parent compound, phenanthrene, and other polycyclic aromatic hydrocarbons (PAHs) provides significant insights into the potential mechanisms involved. As a sulfated metabolite, this compound is significantly more water-soluble than phenanthrene, which would likely influence its mode of cellular entry.

In vitro studies with various cell types and organisms have demonstrated that phenanthrene can be taken up by cells. For instance, research on the bacterium Arthrobacter sp. strain Sphe3 has identified two distinct mechanisms for phenanthrene uptake: passive diffusion when the cells are grown on glucose, and an inducible active transport system when phenanthrene is the sole carbon source. researchgate.net This active transport was shown to follow Michaelis-Menten kinetics and was inhibited by metabolic inhibitors, indicating an energy-dependent process. researchgate.net

Similarly, studies with the white-rot fungus Phanerochaete chrysosporium have shown that high molecular weight PAHs can accumulate within the fungal hyphae, suggesting that they are transported into the cells. sapub.org The intracellular localization appeared to be within lipid-rich tissues. sapub.org Furthermore, the detection and analysis of intracellular metabolites of phenanthrene in the bacterium Sinorhizobium sp. C4 inherently confirms that the parent compound crossed the cellular membrane to be metabolized internally. nih.gov

An in vitro study using excised porcine skin in a flow-through diffusion cell demonstrated that phenanthrene is absorbed, with a significant percentage of the applied dose being recovered from the skin itself, indicating uptake and retention within the tissue. mdpi.com

The sulfation of phenanthrene to form this compound dramatically increases its polarity. This change would likely reduce its ability to passively diffuse across the lipid bilayer of cell membranes, a common entry route for nonpolar PAHs. It is therefore plausible that the uptake of this compound is mediated by specific membrane transporters. Many cells possess organic anion transporters that are responsible for the uptake and efflux of a wide range of endogenous and exogenous sulfated compounds. The involvement of such transporters in the cellular entry of this compound is a strong possibility that warrants further investigation.

Once inside the cell, the distribution of this compound would be influenced by its chemical properties. Its increased water solubility might lead to a more diffuse distribution in the cytoplasm compared to the lipid-rich localization of its parent compound. However, specific interactions with intracellular proteins or organelles could lead to its concentration in particular subcellular compartments.

Summary of In Vitro Phenanthrene Uptake Findings

Organism/Cell Model Observed Uptake/Transport Proposed Mechanism(s) Key Findings
Arthrobacter sp. Strain Sphe3YesPassive diffusion and inducible active transportActive transport was energy-dependent and followed Michaelis-Menten kinetics. researchgate.net
Phanerochaete chrysosporiumYesTransport into fungal cellsAccumulation observed in lipid-rich regions of the hyphae. sapub.org
Sinorhizobium sp. C4ImpliedCellular uptake for metabolismIntracellular metabolites of phenanthrene were successfully extracted and analyzed. nih.gov
Porcine Skin (excised)YesPercutaneous absorptionA significant portion of the applied phenanthrene dose was retained within the skin tissue. mdpi.com

Environmental Fate and Degradation Pathways of 1 Phenanthryl Hydrogen Sulfate

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Direct photodegradation of 1-phenanthryl hydrogen sulfate (B86663) itself is not extensively documented in scientific literature. However, the environmental fate of its parent compound, phenanthrene (B1679779), and the general photochemistry of aryl sulfates provide strong indications of potential pathways.

Photolysis is a major abiotic degradation process for many PAHs in the aquatic environment. mdpi.com Phenanthrene, for instance, undergoes direct photolysis following first-order kinetics, with a reported half-life of approximately 10.3 hours in pure water under simulated sunlight. mdpi.com The primary mechanisms for PAH photodegradation involve reactions with transient excited species such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), or through radical cation intermediates. mdpi.com

For aryl sulfates, photolysis can proceed via different mechanisms. In polar solvents, which are representative of aquatic environments, studies on related compounds suggest that the homolytic fragmentation (cleavage) of the aryl-oxygen-sulfur (ArO–S) bond can occur upon absorption of UV light. researchgate.net Another potential pathway for electron-rich aryl sulfates is photoheterolysis of the same Ar–OS bond. researchgate.net This suggests that sunlight could directly break down the 1-phenanthryl hydrogen sulfate molecule, cleaving the sulfate group from the phenanthrene ring.

In addition to direct photolysis, indirect photodegradation can occur. This process is mediated by other light-absorbing substances in the water, such as dissolved organic matter (DOM), which can produce reactive oxygen species that in turn degrade the compound. However, DOM can also act as a light screen, reducing the amount of UV radiation reaching the molecule and thus decreasing the direct photolysis rate. mdpi.com While specific rate constants for this compound are not available, its structural similarity to other photolabile aromatic compounds suggests that photodegradation is a relevant environmental fate process.

Microbial Transformation and Biodegradation Pathways

The microbial breakdown of this compound is a critical pathway for its removal from the environment. The presence of the sulfate group makes it a target for a specific class of enzymes known as sulfatases.

Research has shown that phenanthrene sulfate conjugates are readily biodegradable by microbial consortia from polluted soils. nih.gov The initial step in the biodegradation of these sulfated metabolites is typically the enzymatic hydrolysis of the sulfate ester bond. This reaction is catalyzed by arylsulfatase enzymes (EC 3.1.6.1), which are produced by a wide range of bacteria and fungi. scirp.orgnih.gov The expression of these enzymes in microorganisms like Pseudomonas aeruginosa is often increased under conditions of sulfur limitation, indicating that organisms can utilize aryl sulfates as a source of essential sulfur. nih.gov The enzymatic reaction cleaves the sulfate ester, releasing inorganic sulfate (SO₄²⁻) and the corresponding phenol (B47542), in this case, 1-hydroxyphenanthrene (B23602). scirp.org

Once 1-hydroxyphenanthrene is formed, it enters the well-established degradation pathways for hydroxylated PAHs. Bacteria such as Pseudomonas, Sphingomonas, and Ochrobactrum are known to degrade phenanthrene and its hydroxylated intermediates. oup.comconicet.gov.ar The degradation proceeds through ring-opening products, eventually leading to intermediates of central metabolism, such as pyruvate (B1213749) and acetyl-CoA, and ultimately mineralization to carbon dioxide and water.

The biodegradation of PAHs by certain fungi, such as Aspergillus terreus, can actually lead to the formation of sulfated metabolites like this compound. nih.gov The metabolic sequence involves an initial hydroxylation of the phenanthrene ring by a monooxygenase, followed by enzymatic conjugation with a sulfate ion. nih.gov Some studies have identified further transformation of these primary sulfate conjugates into more complex metabolites.

Key microbial degradation intermediates originating from this compound are primarily the products of the initial enzymatic cleavage and subsequent catabolism of the resulting phenolic compound.

Metabolite/Intermediate Precursor Compound Process Reference
1-HydroxyphenanthreneThis compoundEnzymatic hydrolysis by arylsulfatase scirp.org
Inorganic Sulfate (SO₄²⁻)This compoundEnzymatic hydrolysis by arylsulfatase scirp.org
1-Hydroxy-2-naphthoic acid1-HydroxyphenanthreneBacterial ring cleavage pathway oup.comnih.gov
Hydroxyl-aryl-sulfatesAryl-sulfatesFungal hydroxylation nih.gov

This table is generated based on documented degradation pathways for aryl sulfates and phenanthrene.

The enzymatic machinery involved in the breakdown of this compound is specialized. The key enzymes are the arylsulfatases, which specifically target the sulfate ester bond.

Arylsulfatase (EC 3.1.6.1): This is the principal enzyme responsible for the initial degradation step. It catalyzes the hydrolysis of the aryl sulfate ester bond (Ar-O-SO₃⁻), yielding an aryl alcohol (phenol) and an inorganic sulfate ion. scirp.org Studies on arylsulfatase from Aerobacter aerogenes using a model substrate (p-nitrophenyl sulfate) showed optimal activity at a neutral pH of 7.1 and a temperature of 37°C. scirp.org Type I sulfatases, a common class, utilize a unique formylglycine (FGly) residue in their active site to facilitate catalysis. nih.gov The reaction proceeds through an S-O bond cleavage. nih.gov

Following the initial hydrolysis, the resulting 1-hydroxyphenanthrene is degraded by other well-known enzymatic systems:

Dioxygenases/Monooxygenases: These enzymes are responsible for the subsequent oxidation and cleavage of the aromatic rings of 1-hydroxyphenanthrene. This leads to the formation of dihydroxy compounds and subsequent ring-fission products like 1-hydroxy-2-naphthoic acid. oup.com

Dehydrogenases and Hydrolases: A cascade of these enzymes further metabolizes the ring-cleavage products, breaking them down into smaller molecules that can enter the cell's central metabolic pathways. oup.com

Identification of Microbial Metabolites and Degradation Intermediates

Chemical Degradation in Environmental Matrices (e.g., pH-Dependent Hydrolysis)

Abiotic chemical degradation, particularly hydrolysis, is another potential fate pathway for this compound in the environment. The stability of the sulfate ester bond is highly dependent on the pH of the surrounding medium.

In general, aryl sulfate monoesters are notably stable to hydrolysis in neutral aqueous solutions. sci-hub.se Laboratory studies on model aryl sulfates show them to be constant in phosphate-buffered saline (pH 7.4) for over a week at room temperature. sci-hub.se The uncatalyzed hydrolysis of the S-O bond for a similar compound, p-nitrophenyl sulfate, in near-neutral water is exceptionally slow, with a calculated rate constant of 1.9 × 10⁻¹⁰ s⁻¹. researchgate.net This suggests that under typical environmental pH conditions (pH 6-8), the chemical hydrolysis of this compound is not a significant degradation pathway.

However, the rate of hydrolysis is catalyzed by both acidic and alkaline conditions. pnas.org

Acid-catalyzed hydrolysis: Under acidic conditions (low pH), the sulfate ester can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water, leading to cleavage of the S-O bond.

Base-catalyzed hydrolysis: Under alkaline conditions (high pH), hydrolysis can also be accelerated. Studies on organophosphate esters, which share some similarities, show a clear trend of increasing degradation rates with increasing pH. nih.gov

Therefore, in specific environmental matrices characterized by low or high pH, such as acid sulfate soils or certain industrial effluents, the chemical hydrolysis of this compound could become a more relevant degradation process. nih.govnih.gov

Condition Stability of Aryl Sulfate Bond Predominant Mechanism Reference
Neutral pH (6-8)HighVery slow hydrolysis sci-hub.seresearchgate.net
Acidic pH (<6)DecreasedAcid-catalyzed hydrolysis pnas.org
Alkaline pH (>8)DecreasedBase-catalyzed hydrolysis pnas.orgnih.gov
EnzymaticLowArylsulfatase-catalyzed hydrolysis scirp.orgnih.gov

This table summarizes the general stability of the aryl sulfate bond under different chemical and biological conditions.

Adsorption and Desorption Processes in Environmental Media (e.g., Soil, Sediment)

The sorption behavior of this compound in soil and sediment is fundamentally different from that of its parent compound, phenanthrene. This difference is driven by the introduction of the highly polar and anionic sulfate group.

Phenanthrene is a non-polar, hydrophobic molecule with low water solubility. Consequently, it has a high affinity for organic matter in soil and sediment, leading to strong adsorption and low mobility. nih.govresearchgate.net In contrast, the transformation to this compound drastically increases its water solubility and introduces a negative charge, making it a polar anion.

This change in physicochemical properties leads to:

Reduced Adsorption to Organic Matter: The high polarity and water solubility of this compound significantly reduce its tendency to partition into the non-polar organic carbon fraction of soils and sediments. Hydrophobic interactions, which dominate the sorption of phenanthrene, are much weaker for its polar sulfate conjugate.

Increased Mobility: Due to weaker sorption and higher water solubility, this compound is expected to be much more mobile in the environment. It is more likely to remain dissolved in the aqueous phase (pore water, groundwater) and be transported with water flow, rather than being sequestered in soil or sediment. epa.gov

Potential for Anionic Repulsion: In many soils, which have a net negative surface charge (especially clay and organic matter particles), electrostatic repulsion between the negatively charged soil surfaces and the anionic sulfate conjugate can further limit adsorption.

While direct sorption studies on this compound are scarce, the principles governing the environmental behavior of polar organic pollutants strongly support its classification as a mobile compound compared to its parent PAH. This increased mobility enhances its potential to be transported to different locations and makes it more bioavailable to microorganisms in the aqueous phase for degradation.

Property Phenanthrene (Parent Compound) This compound (Sulfate Conjugate) Implication for Environmental Fate
Polarity Non-polar / HydrophobicPolar / HydrophilicDrastically different partitioning behavior
Water Solubility LowHighIncreased concentration in aqueous phase
Charge NeutralAnionicPotential for electrostatic repulsion from soil surfaces
Sorption to Soil/Sediment High (strong adsorption to organic matter)Low (weak adsorption)Reduced sequestration in solids
Environmental Mobility LowHighIncreased potential for transport in groundwater/surface water

This table provides a comparative summary of the properties and sorption characteristics of phenanthrene and its sulfate metabolite.

Emerging Analytical Techniques and Methodologies for 1 Phenanthryl Hydrogen Sulfate

Chromatographic Separations with Advanced Detection

Chromatography remains a cornerstone for the analysis of PAH metabolites. Modern techniques combine high-resolution separation with sophisticated detection systems to achieve unparalleled analytical performance.

Phenanthrene (B1679779) metabolism can produce various isomers, and in some cases, chiral molecules. The separation of these closely related structures is a significant analytical challenge. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful technique for resolving enantiomers of phenanthrene derivatives. nih.gov Although direct chiral separation of 1-phenanthryl hydrogen sulfate (B86663) is not extensively documented, methods developed for other phenanthrene metabolites illustrate the approach.

Research has shown the successful resolution of enantiomers of cyclic alcohol derivatives of phenanthrene using commercially available CSPs. nih.gov These phases are often based on polysaccharide derivatives or specifically designed molecules like (R)-N-(3,5-dinitrobenzoyl)phenylglycine bonded to a silica (B1680970) support. nih.govchromatographyonline.com The choice of the chiral stationary phase is critical and is determined empirically for the specific analytes. The enantiomeric excess (ee) and absolute configuration of the separated products are typically determined using HPLC analysis on a chiral column. mdpi.comresearchgate.net

Table 1: Examples of Chiral Stationary Phases Used for Phenanthrene Derivatives This table is illustrative of methods used for related compounds, as direct data for 1-phenanthryl hydrogen sulfate is limited.

Chiral Stationary Phase (CSP)Analyte ClassChromatographic ModeReference
(R)-N-(3,5-dinitrobenzoyl)phenylglycine (ionically bonded)Cyclic alcohol derivatives of phenanthreneHPLC nih.gov
Daicel Chiralcel OD-H, Chiralpak AD-H, Chiralpak AS-H10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivativesHPLC mdpi.com
Polysaccharide derivativesGeneral chiral pharmaceutical compoundsHPLC, SFC chromatographyonline.com

Detecting this compound in environmental and biological samples often requires methods capable of ultra-trace analysis, typically defined at concentrations in the parts-per-trillion (ng/L) or parts-per-quadrillion (pg/L) range. researchgate.net Achieving these low detection limits necessitates efficient sample preparation, such as solid-phase extraction (SPE), coupled with highly sensitive analytical instrumentation. chromatographyonline.com

Gas chromatography-ion trap mass spectrometry (GC-ITQ-MS) has been successfully used for the determination of hydroxylated PAHs (OH-PAHs) in wastewater. chromatographyonline.com For instance, 9-hydroxyphenanthrene has been quantified at concentrations as low as 13.2 ng/L in wastewater samples. chromatographyonline.com Another powerful technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can achieve on-column detection limits in the picogram (pg) range for OH-PAHs in urine samples after enzymatic deconjugation and SPE. sci-hub.se The use of isotope dilution technology, where isotopically labeled standards are added to the sample, provides the highest possible accuracy and precision for ultratrace analyses by correcting for analyte losses during sample preparation and analysis. enthalpy.com

Table 2: Ultra-Trace Analysis Methods for Phenanthrene Metabolites

Analytical TechniqueSample MatrixTarget Analyte(s)Reported Detection LimitReference
GC-ITQ-MSWastewater9-Hydroxyphenanthrene13.2 ng/L chromatographyonline.com
LC-MS/MSHuman UrineMonohydroxylated PAHs0.1–5 pg (on-column) sci-hub.se
HPLC with FluorescenceWorker Urine1-Hydroxypyrene (biomarker)0.45 nmol/L nih.gov

Method Development for Isomer Separation and Quantification (e.g., Chiral Chromatography)

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) has emerged as a powerful alternative to chromatographic methods, offering high separation efficiency and resolution. researchgate.net While CE is ideal for charged species, neutral molecules like parent PAHs require modification of the separation method. However, for charged metabolites like this compound, CE is particularly well-suited. core.ac.uk

To analyze neutral PAHs, charged carriers are added to the buffer to facilitate migration and separation. researchgate.net A common approach is micellar electrokinetic chromatography (MEKC), where surfactants like sodium dioctyl sulfosuccinate (B1259242) (DOSS) are added above their critical micelle concentration to form a pseudostationary phase. deepdyve.com Another strategy involves using cyclodextrins (CDs) as buffer additives. nih.gov Neutral analytes partition into the hydrophobic cavity of the CDs, and separation is achieved because the CD-analyte complexes have different electrophoretic mobilities. nih.gov For complex mixtures of 16 priority PAHs, baseline resolution was achieved using a buffer containing a mixture of different CDs. nih.gov The high resolving power of CE makes it a promising technique for separating the complex array of metabolites, including various sulfated isomers, that may be present in biological or environmental samples.

Electrochemical Detection and Sensing Applications

Electrochemical sensors offer a low-cost, rapid, and portable alternative for the detection of electroactive compounds. nih.gov While direct electrochemical detection of this compound is not widely reported, methods developed for the parent compound, phenanthrene, demonstrate the potential of this approach. An electrochemical immunosensor was constructed for phenanthrene detection in seawater by immobilizing a phenanthrene-specific antibody on a carbon nanotube-chitosan modified electrode. mdpi.com Using differential pulse voltammetry (DPV), this sensor achieved a detection limit of 0.30 ng/mL. mdpi.com

The sensitivity and selectivity of electrochemical sensors can be significantly enhanced by modifying the electrode surface with nanomaterials like graphene or carbon nanotubes, which provide a large surface area and facilitate electron transfer. nih.govrsc.org Furthermore, molecular recognition elements such as cyclodextrins can be incorporated to create sensors with high selectivity based on host-guest interactions. rsc.org Such a strategy could be adapted to specifically target the phenanthryl moiety of this compound, while the sulfate group would enhance its solubility in the aqueous media typically used in electrochemical analysis.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique, are indispensable for analyzing complex mixtures. ajpaonline.comasdlib.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the sensitive and selective quantification of PAH metabolites like this compound in biological and environmental matrices. sci-hub.semeasurlabs.com

In LC-MS/MS, HPLC first separates the components of a mixture. nih.gov The separated analytes are then ionized, typically using electrospray ionization (ESI), and analyzed by two mass spectrometers in series (tandem MS). nih.gov For sulfated metabolites, negative ion ESI is highly effective, readily forming the deprotonated molecule [M-H]⁻. sci-hub.se

The tandem MS capability allows for highly selective detection using selected reaction monitoring (SRM). In SRM, the first mass spectrometer selects the precursor ion (e.g., m/z 273 for deprotonated phenanthryl hydrogen sulfate), which is then fragmented in a collision cell. The second mass spectrometer is set to detect a specific fragment ion (e.g., m/z 97 for the HSO₄⁻ fragment). This specific precursor-to-product ion transition is unique to the target analyte, eliminating interference from co-eluting matrix components and ensuring accurate quantification even at very low concentrations. sci-hub.senih.gov

Table 3: Typical LC-MS/MS Parameters for Phenanthrene Metabolite Analysis

ParameterDescriptionExample/ValueReference
Chromatography
ColumnReversed-PhaseNova-Pak C18, 3.9 x 150 mm sci-hub.se
Mobile PhaseAcetonitrile (B52724)/Water or Methanol/Water with acid modifier0.1% formic acid in water/acetonitrile
Mass Spectrometry
Ionization ModeElectrospray Ionization (Negative)ESI (-) sci-hub.se
Precursor Ion [M-H]⁻This compoundm/z 273
Product IonSulfate fragmentm/z 97 (HSO₄⁻)
Scan ModeSelected Reaction Monitoring (SRM)m/z 273 → m/z 97

Biosensors and Chemo-sensors for Specific Detection

The development of sensors that provide a rapid, selective optical or electrochemical signal in the presence of a target analyte is a major goal in analytical science. acs.org

Chemosensors are synthetic molecules designed with a recognition site that selectively binds to the analyte and a signaling unit (e.g., a fluorophore) that reports the binding event. researchgate.net Phenanthrene itself is fluorescent, and derivatives have been used to create chemosensors where binding to an ion alters the fluorescence emission. researchgate.netconicet.gov.ar A potential strategy for this compound would involve designing a host molecule that selectively binds the sulfate group, causing a measurable change in the fluorescence of the linked phenanthrene moiety. Aggregation-induced emission (AIE) is another promising sensing mechanism that could be exploited for detecting anions like sulfate. mdpi.com

Biosensors utilize a biological recognition element, such as an antibody, enzyme, or nucleic acid, coupled to a transducer to generate a signal. rsc.org The high specificity of these biological interactions can lead to highly selective sensors. For example, an immunosensor using antibodies against phenanthrene has been developed for its electrochemical detection. mdpi.com A similar approach could be used to generate antibodies that specifically recognize this compound. More advanced biosensors utilize principles like Förster resonance energy transfer (FRET) between fluorescent proteins, which can be genetically encoded and targeted to specific locations within living cells, offering the potential for real-time monitoring of metabolite dynamics. nih.gov

Future Research Directions and Unexplored Avenues for 1 Phenanthryl Hydrogen Sulfate

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the fundamental chemical and physical processes of 1-phenanthryl hydrogen sulfate (B86663) at the molecular level is critical. Ultrafast spectroscopy techniques, which can probe events on the femtosecond (10^-15 seconds) timescale, are powerful tools for this purpose.

For phenanthrene (B1679779) and its derivatives, these techniques have been used to study their photophysics, including the rapid relaxation processes that occur after the absorption of light. rsc.orgresearchgate.net By applying these methods to 1-phenanthryl hydrogen sulfate, researchers can gain insights into how the sulfate group influences the electronic structure and excited-state dynamics of the phenanthrene core. This knowledge is crucial for understanding its potential for light-harvesting applications or its role in photochemical reactions in the environment. rsc.org

Ultrafast spectroscopy can also be used to study the mechanisms of enzymatic reactions involving aryl sulfates. tandfonline.comresearchgate.net By observing the transient states and intermediates during the hydrolysis of the sulfate ester bond, scientists can better understand how enzymes like arylsulfatases work. tandfonline.comresearchgate.net This information is invaluable for enzyme engineering and the design of specific inhibitors.

Expansion of Computational Models for Complex Biological or Environmental Systems

Computational modeling has become an indispensable tool in chemical and biological research. For this compound, computational approaches can provide insights that are difficult or impossible to obtain through experiments alone.

Future efforts will focus on developing more sophisticated computational models to predict the behavior of this compound in complex biological and environmental systems. oregonstate.educer-rec.gc.ca This includes:

Predicting Metabolic Fate: Models can be used to predict how this compound is formed, transported, and further metabolized in the human body. oregonstate.edu This involves simulating the interactions of the compound with various enzymes and transport proteins.

Toxicity Prediction: Computational models can help to assess the potential toxicity of this compound by predicting its interaction with biological targets like DNA and proteins. nih.govresearchgate.net

Environmental Transport and Transformation: Models can simulate the movement and breakdown of this compound in the environment, considering factors like phototransformation and microbial degradation. nih.gov

These models will increasingly integrate data from various sources, including experimental data and information from large biological databases, to improve their accuracy and predictive power. researchgate.netchemrxiv.org

Exploration of New Biocatalytic Transformations and Enzyme Engineering

The enzymes that metabolize aryl sulfates, such as sulfatases and sulfotransferases, are a key area for future research. Understanding and harnessing these enzymes can lead to new biotechnological applications.

A major focus will be on the discovery and characterization of novel arylsulfatases with different substrate specificities and catalytic properties. wada-ama.orgoup.com Researchers are also actively engaged in engineering existing enzymes to improve their performance. For example, arylsulfatase A has been engineered to have increased activity and stability for potential therapeutic applications. nih.govnih.gov

The directed evolution of enzymes, a process that mimics natural selection in the laboratory, can be used to create arylsulfatases with tailored properties for specific applications, such as the hydrolysis of a wide range of steroid sulfates for anti-doping analysis. wada-ama.orgoup.com This approach could also be applied to develop enzymes that can specifically transform this compound for bioremediation or synthetic purposes.

Potential Applications in Materials Science and Nanotechnology (e.g., Supramolecular Assembly)

The unique structure of the phenanthrene molecule, with its extended aromatic system, makes it an attractive building block for new materials. The addition of a sulfate group to create this compound introduces polarity and the potential for specific interactions, opening up new possibilities in materials science.

One exciting area is the use of phenanthrene derivatives in supramolecular assembly, where molecules self-organize into larger, ordered structures. nih.govcore.ac.ukresearchgate.net By modifying DNA with phenanthrene, researchers have created light-harvesting nanospheres. nih.govresearchgate.net The sulfate group in this compound could be used to direct the assembly of such structures through electrostatic interactions.

The development of materials with specific properties for hydrogen energy is another area of interest. researchgate.netidw-online.de While not directly related to this compound itself, the broader field of materials science for hydrogen applications highlights the importance of designing molecules with specific functionalities. researchgate.netidw-online.de The properties of phenanthrene derivatives could be explored for applications in areas like hydrogen storage or as components in fuel cells.

Interdisciplinary Approaches and Collaborative Research Initiatives

Addressing the complex questions surrounding this compound will require collaboration between researchers from various disciplines. This includes chemists, biochemists, toxicologists, environmental scientists, and computational scientists.

Collaborative research initiatives, such as those funded by the Superfund Research Program, are crucial for tackling the multifaceted challenges posed by environmental contaminants like PAHs and their metabolites. arizona.educlu-in.org These programs bring together experts from different fields to study the entire lifecycle of these compounds, from their sources and fate in the environment to their health effects and potential for remediation. clu-in.org

By fostering these interdisciplinary collaborations, the scientific community can gain a more comprehensive understanding of this compound and its role in both biological and environmental systems. This integrated approach will be essential for developing effective strategies to mitigate any potential risks and to harness the potential of this and related compounds for beneficial applications.

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of 1-Phenanthryl hydrogen sulfate?

  • Methodological Answer : Synthesis typically involves sulfonation of phenanthrene derivatives using concentrated sulfuric acid or sulfur trioxide under controlled temperature (e.g., 40–60°C). Purification is achieved via recrystallization in polar solvents (e.g., ethanol/water mixtures). Purity validation requires HPLC or UV-Vis spectroscopy, referencing pharmacopeial assay standards for sulfate quantification .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray diffraction (XRD) to confirm crystalline structure and phase transitions.
  • Infrared (IR) spectroscopy to identify sulfate (S-O) and aromatic C-H stretching vibrations.
  • Nuclear Magnetic Resonance (NMR) to resolve hydrogen environments in the phenanthrene ring and sulfate group.
    Cross-referencing with databases (e.g., CAS registry data) ensures structural validation .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Conduct systematic solubility tests in graded solvents (water, DMSO, methanol, dichloromethane) at 25°C and 60°C. Quantify solubility via gravimetric analysis or UV absorbance. Report pH and ionic strength to account for sulfate ionization effects, as outlined in electrochemical testing guidelines .

Advanced Research Questions

Q. What methodologies evaluate proton conductivity in solid-state applications of this compound?

  • Methodological Answer :

  • Impedance spectroscopy over a temperature range (25–150°C) to measure ionic conductivity.
  • Differential Scanning Calorimetry (DSC) to detect phase transitions affecting proton mobility.
  • Compare with CsHSO₄ (cesium hydrogen sulfate), which exhibits superprotonic conductivity above 140°C, to contextualize results .

Q. How does the sulfate group influence catalytic activity in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Design kinetic studies using model reactions (e.g., Suzuki-Miyaura coupling) with and without sulfate additives.
  • Monitor reaction progress via GC-MS or HPLC.
  • Compare with non-sulfated phenanthrene derivatives to isolate sulfate-specific effects, noting potential interactions with transition metal catalysts .

Q. How can conflicting stability data for aromatic sulfate esters under thermal stress be resolved?

  • Methodological Answer :

  • Perform Thermogravimetric Analysis (TGA) under inert and oxidative atmospheres to assess decomposition pathways.
  • Replicate studies using standardized heating rates (±1°C/min) and sample masses (±1 mg).
  • Cross-validate with accelerated aging experiments (e.g., 70°C/75% RH for 28 days) and HPLC stability-indicating assays .

Data Analysis & Experimental Design

Q. What strategies address contradictions in spectroscopic data for sulfate-containing aromatics?

  • Methodological Answer :

  • Use multivariate analysis (e.g., PCA) to identify outlier spectra caused by hydration states or impurities.
  • Re-run experiments under anhydrous conditions (e.g., glovebox) to minimize moisture interference in IR/NMR .

Q. How should researchers design comparative studies to assess sulfate reactivity across homologs?

  • Methodological Answer :

  • Define a standardized reaction matrix (e.g., pH, solvent, temperature) for testing this compound against naphthyl/phenyl sulfates.
  • Include negative controls (sulfate-free analogs) and use ANOVA to statistically validate differences in reactivity or stability .

Safety & Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
  • For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols.
  • Reference safety data for structurally similar compounds (e.g., 1-Hydroxyphenanthrene) for first-aid measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenanthryl hydrogen sulfate
Reactant of Route 2
1-Phenanthryl hydrogen sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.